molecular formula C21H27N3O2 B5371598 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide

Cat. No. B5371598
M. Wt: 353.5 g/mol
InChI Key: PWMZGFCKHFTZRW-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. MPA is a piperazine derivative and belongs to the class of psychoactive drugs. It has been found to have potential therapeutic applications, especially in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of MPA is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain. MPA has been found to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and movement control. MPA also acts as a partial agonist at the 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. MPA also decreases the levels of pro-inflammatory cytokines, which are molecules involved in the immune response. Additionally, MPA has been found to increase the levels of antioxidant enzymes, which protect against oxidative stress.

Advantages and Limitations for Lab Experiments

MPA has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. MPA has also been found to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using MPA in lab experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways. Additionally, MPA has been found to have low bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on MPA. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to determine the efficacy of MPA in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, the mechanism of action of MPA needs to be further elucidated to design more targeted experiments. Another area of interest is the development of more potent and selective derivatives of MPA that have improved bioavailability and therapeutic potential. Overall, MPA has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Conclusion
In conclusion, MPA is a piperazine derivative that has gained significant attention in the field of scientific research. Its synthesis method has been optimized to obtain high yields and purity. MPA has potential therapeutic applications, especially in the treatment of neurological disorders. Its mechanism of action is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. MPA has several biochemical and physiological effects, including neuroprotection and anti-inflammatory properties. While MPA has several advantages for lab experiments, it also has limitations, including low bioavailability. Future research directions include investigating its potential use in the treatment of neurological disorders and developing more potent and selective derivatives.

Synthesis Methods

The synthesis of MPA involves the reaction of 2-methoxyphenylpiperazine with 2-phenylethylbromide in the presence of a base, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to obtain high yields and purity of MPA.

Scientific Research Applications

MPA has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and is being investigated for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. MPA has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-20-10-6-5-9-19(20)24-15-13-23(14-16-24)17-21(25)22-12-11-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMZGFCKHFTZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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